molecular formula C12H21N B14397560 N,N-Diethyl-6-methylhept-6-en-1-yn-1-amine CAS No. 87530-58-3

N,N-Diethyl-6-methylhept-6-en-1-yn-1-amine

Cat. No.: B14397560
CAS No.: 87530-58-3
M. Wt: 179.30 g/mol
InChI Key: XOOSGDUYPUQAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-6-methylhept-6-en-1-yn-1-amine is an organic compound characterized by its unique structure, which includes both an alkyne and an alkene functional group. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-6-methylhept-6-en-1-yn-1-amine typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation and distillation to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-methylhept-6-en-1-yn-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne and alkene groups into saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes.

Scientific Research Applications

N,N-Diethyl-6-methylhept-6-en-1-yn-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-methylhept-6-en-1-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-methylhept-2-en-1-yn-1-amine
  • N,N-Diethyl-4-methylhept-4-en-1-yn-1-amine

Uniqueness

N,N-Diethyl-6-methylhept-6-en-1-yn-1-amine is unique due to its specific structural features, which include both an alkyne and an alkene group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

87530-58-3

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

N,N-diethyl-6-methylhept-6-en-1-yn-1-amine

InChI

InChI=1S/C12H21N/c1-5-13(6-2)11-9-7-8-10-12(3)4/h3,5-8,10H2,1-2,4H3

InChI Key

XOOSGDUYPUQAOE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C#CCCCC(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.